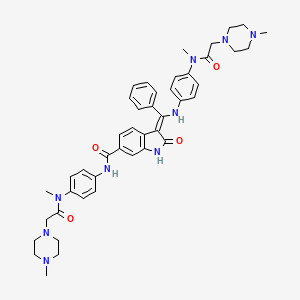
Nintedanib Impurity F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nintedanib Impurity F is a process-related impurity associated with the synthesis of Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. Impurities like this compound are crucial for understanding the purity, safety, and efficacy of pharmaceutical products .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Impurity F involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, after which the reaction mixture is cooled, and the solid product is filtered and washed with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and purity of the impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the identification and quantification of the impurity .
化学反応の分析
Types of Reactions
Nintedanib Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Nintedanib Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Nintedanib.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Toxicological Studies: Assessed for its potential toxicological effects to ensure the safety of pharmaceutical products.
作用機序
The mechanism of action of Nintedanib Impurity F is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Nintedanib, which inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These receptors play a role in angiogenesis and fibrosis .
類似化合物との比較
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and non-small cell lung cancer.
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with a different mechanism of action.
Nintedanib Esylate: A salt form of Nintedanib used in pharmaceutical formulations
Uniqueness
Nintedanib Impurity F is unique in its structural properties and its role as a process-related impurity. Its identification and quantification are essential for ensuring the purity and safety of Nintedanib formulations .
特性
分子式 |
C44H51N9O4 |
|---|---|
分子量 |
769.9 g/mol |
IUPAC名 |
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
InChI |
InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
InChIキー |
WNVNYYLTQWQGEU-DYFOJMMBSA-N |
異性体SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
正規SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


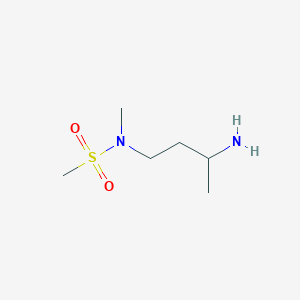
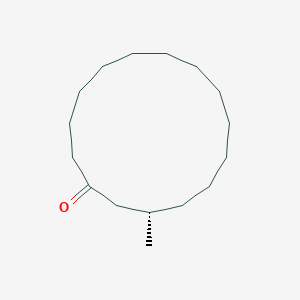


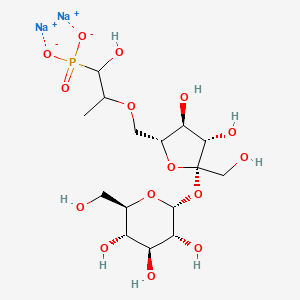

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

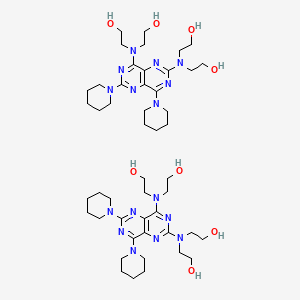
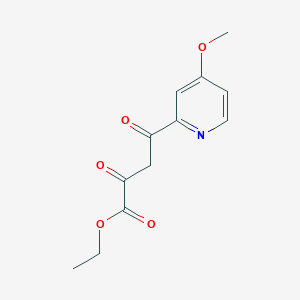
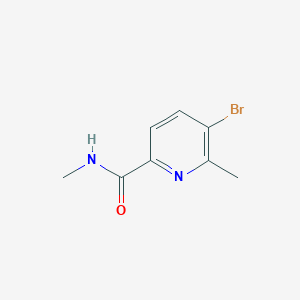

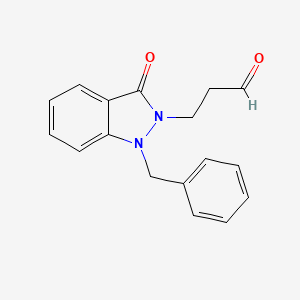
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
